molecular formula C24H27ClFN3O3S B6498083 4-({1-[(2-chloro-4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}methyl)-N-propylcyclohexane-1-carboxamide CAS No. 932291-15-1

4-({1-[(2-chloro-4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}methyl)-N-propylcyclohexane-1-carboxamide

Cat. No. B6498083
CAS RN: 932291-15-1
M. Wt: 492.0 g/mol
InChI Key: MFYVPEHNDQMHRY-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a thieno[3,2-d]pyrimidin-3-yl group, a cyclohexane-1-carboxamide group, and a 2-chloro-4-fluorophenyl group. These groups suggest that the compound could have interesting biological activities .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including the formation of the thieno[3,2-d]pyrimidin-3-yl ring, the introduction of the 2-chloro-4-fluorophenyl group, and the formation of the cyclohexane-1-carboxamide group .


Molecular Structure Analysis

The molecular structure of the compound would be determined by the arrangement of these functional groups. The presence of the thieno[3,2-d]pyrimidin-3-yl group suggests that the compound could have aromatic properties .


Chemical Reactions Analysis

The reactivity of the compound would be influenced by the functional groups present. For example, the amide group in the cyclohexane-1-carboxamide could potentially undergo hydrolysis or condensation reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure. For example, the presence of the cyclohexane-1-carboxamide group could influence the compound’s solubility and stability .

Mechanism of Action

The mechanism of action of the compound would depend on its biological target. The presence of the thieno[3,2-d]pyrimidin-3-yl and 2-chloro-4-fluorophenyl groups suggests that the compound could interact with various biological receptors .

Safety and Hazards

The safety and hazards associated with the compound would depend on its physical and chemical properties, as well as its biological activity. Proper safety precautions should be taken when handling the compound .

Future Directions

Future research could focus on exploring the biological activity of the compound and optimizing its properties for potential therapeutic applications .

properties

IUPAC Name

4-[[1-[(2-chloro-4-fluorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]methyl]-N-propylcyclohexane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27ClFN3O3S/c1-2-10-27-22(30)16-5-3-15(4-6-16)13-29-23(31)21-20(9-11-33-21)28(24(29)32)14-17-7-8-18(26)12-19(17)25/h7-9,11-12,15-16H,2-6,10,13-14H2,1H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFYVPEHNDQMHRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C1CCC(CC1)CN2C(=O)C3=C(C=CS3)N(C2=O)CC4=C(C=C(C=C4)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27ClFN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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